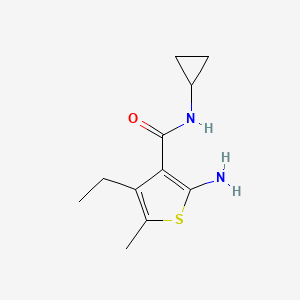
1,3-Bis(3-methylphenyl)thiourea
Descripción general
Descripción
1,3-Bis(3-methylphenyl)thiourea is a type of thiourea derivative . Thioureas and their derivatives are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Symmetric thiourea derivatives, like 1,3-Bis(3-methylphenyl)thiourea, are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
The molecular formula of 1,3-Bis(3-methylphenyl)thiourea is C15H16N2S . The average mass is 256.366 Da and the monoisotopic mass is 256.103424 Da .Chemical Reactions Analysis
Thiourea derivatives have been used to construct covalent organic frameworks (COFs) with thiourea linkages for the first time . This was achieved through the condensation of 1,3,5-triformylphloroglucinol with 1,1′-(1,4-phenylene)bis(thiourea), 1,1′-(2,5-dimethyl-1,4-phenylene)bis(thiourea), or 1,1′-(3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(thiourea) .Aplicaciones Científicas De Investigación
- Research : Studies have explored its effectiveness in inhibiting bacterial growth and biofilm formation .
- Research : Investigations highlight its potential in preventing oxidative damage and related diseases .
- Research : In vitro studies demonstrate its ability to inhibit cancer cell proliferation and induce apoptosis .
- Research : Investigations suggest its role in modulating inflammatory pathways and reducing inflammation .
- Research : Studies indicate that it may protect against neurodegeneration and enhance cognitive function .
Antibacterial Properties
Antioxidant Activity
Anticancer Effects
Anti-Inflammatory Properties
Anti-Alzheimer’s Potential
Antimalarial Activity
These applications highlight the versatility and potential of 1,3-Bis(3-methylphenyl)thiourea in various fields, from medicine to materials science. Researchers continue to explore its properties, paving the way for innovative applications in the future . 🌟
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1,3-Bis(3-methylphenyl)thiourea and its derivatives have been found to interact with several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glucose-6-phosphatase (G6Pase) . These enzymes play crucial roles in various biological processes, such as carbohydrate metabolism and neurotransmission .
Mode of Action
The compound’s interaction with its targets results in the inhibition of these enzymes . For instance, it inhibits the action of G6Pase, an enzyme that catalyzes the hydrolysis of glucose-6-phosphate . This inhibition can lead to changes in glucose metabolism .
Biochemical Pathways
The inhibition of these enzymes by 1,3-Bis(3-methylphenyl)thiourea affects several biochemical pathways. For example, the inhibition of α-amylase and α-glucosidase can impact carbohydrate digestion and absorption . Similarly, the inhibition of AChE and BuChE can influence neurotransmission . The inhibition of G6Pase can affect glucose metabolism, potentially leading to changes in blood glucose levels .
Pharmacokinetics
It is known that thiourea derivatives have more lipophilicity than their urea counterparts, which may facilitate their penetration into cells .
Result of Action
The inhibition of the aforementioned enzymes by 1,3-Bis(3-methylphenyl)thiourea can lead to various molecular and cellular effects. For instance, the inhibition of G6Pase can lead to changes in glucose metabolism, potentially affecting blood glucose levels . The compound also shows promising antibacterial and antioxidant potential .
Action Environment
The action, efficacy, and stability of 1,3-Bis(3-methylphenyl)thiourea can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its absorption and distribution within the body . .
Propiedades
IUPAC Name |
1,3-bis(3-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-11-5-3-7-13(9-11)16-15(18)17-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMWVFOQAAUFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406327 | |
| Record name | Thiourea, N,N'-bis(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-methylphenyl)thiourea | |
CAS RN |
620-51-9 | |
| Record name | Thiourea, N,N'-bis(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the crystal structure of 1,3-Bis(3-methylphenyl)thiourea as described in the research?
A1: The research reveals that 1,3-Bis(3-methylphenyl)thiourea crystallizes with two distinct molecules in its asymmetric unit []. These molecules, while chemically identical, exhibit different crystallographic behavior. The difference primarily lies in the dihedral angle between the benzene rings within each molecule, being 62.54° for one and 79.54° for the other []. This difference influences how these molecules interact with each other within the crystal lattice, specifically through hydrogen bonding.
Q2: How do the molecules of 1,3-Bis(3-methylphenyl)thiourea interact within the crystal lattice?
A2: The molecules interact through intermolecular hydrogen bonds. The N—H groups of the thiourea moiety form hydrogen bonds with the S atom of neighboring molecules, creating an R 2 2(8) ring motif []. Additionally, C—H⋯S hydrogen bonds contribute to the formation of R 2 2(12) ring motifs within the crystal structure [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



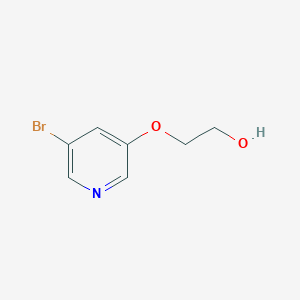

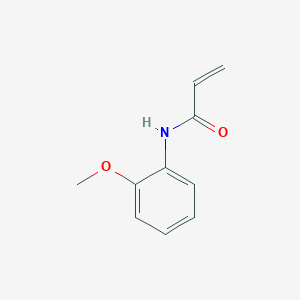

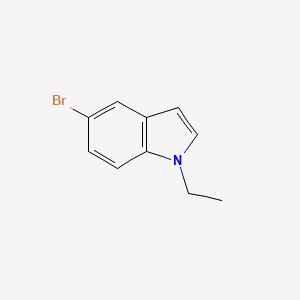
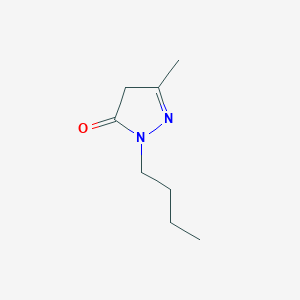
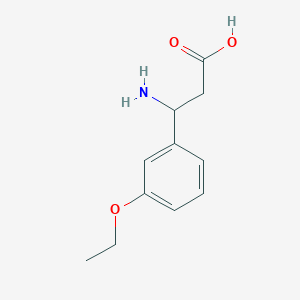

![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B1275865.png)
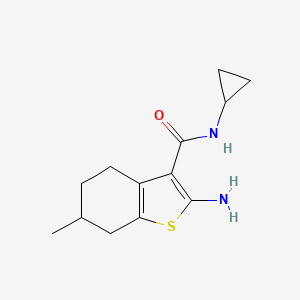
![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)


